![molecular formula C13H18N2 B564369 N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine CAS No. 1076199-37-5](/img/structure/B564369.png)

N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

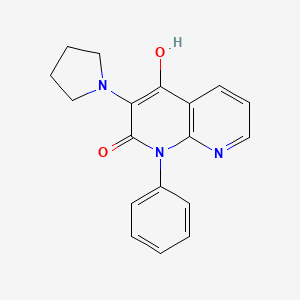

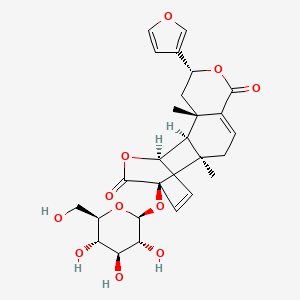

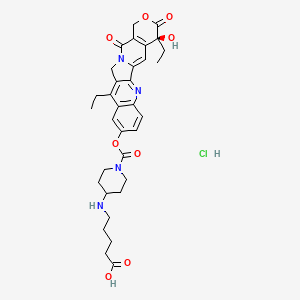

“N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The presence of the pyridine ring suggests that this compound might have some biological activity .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving amines and acyl halides . The presence of the pyridine ring suggests that it might be synthesized through a process similar to the Chichibabin pyridine synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a but-3-yn-1-yl group, and a propan-2-yl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring and the amine group . Pyridine is known to undergo electrophilic substitution reactions . The amine group could potentially undergo reactions such as acylation or alkylation .Scientific Research Applications

Analytical Chemistry and Detection Methods

The analytical detection and quantification of heterocyclic aromatic amines, like N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine, have significant implications in understanding their biological effects and exposures. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for sensitive qualitative and quantitative analysis of these compounds in various matrices, including food products and biological samples. These analytical methods facilitate the study of the compound's bioactivation and detoxification products, crucial for assessing its carcinogenic potential and inter-individual exposures (Teunissen et al., 2010).

Organic Synthesis and Catalysis

The compound has relevance in the field of organic synthesis, particularly in the formation of metal complexes and the design of catalysts for asymmetric catalysis. Heterocyclic N-oxide derivatives, including pyridine-based compounds, play a crucial role as versatile synthetic intermediates due to their biological importance and diverse functionalities. Their applications extend to medicinal chemistry, where they are used to synthesize compounds with potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Biological Activities and Potential Applications

The chemical structure of N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine suggests its utility in studying biological activities, such as interactions with DNA or proteins. Although specific studies on this compound's biological activities were not directly identified, related research highlights the importance of heterocyclic compounds in drug development and biological investigations. For instance, the study of heterocyclic aromatic amines and their metabolites provides insights into their carcinogenicity, DNA adduct formation, and potential health risks, underscoring the need for analytical methods to assess exposure levels and biological effects (Snyderwine, 1994).

Future Directions

properties

IUPAC Name |

N-methyl-N-(1-pyridin-3-ylpropan-2-yl)but-3-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-5-9-15(3)12(2)10-13-7-6-8-14-11-13/h1,6-8,11-12H,5,9-10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARYOSPPJCHJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N(C)CCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676120 |

Source

|

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

CAS RN |

1076199-37-5 |

Source

|

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)